molecular formula C18H24N2O4 B4014540 1-(4-ETHOXYPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

1-(4-ETHOXYPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B4014540
M. Wt: 332.4 g/mol
InChI Key: BVCIBVHLIFNCKX-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered lactam ring, which is a crucial scaffold in medicinal chemistry due to its diverse biological activities

Preparation Methods

The synthesis of 1-(4-ETHOXYPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Oxolan-2-Ylmethyl Group: This can be done via nucleophilic substitution reactions using oxolan-2-ylmethyl halides.

    Oxidation and Amide Formation: The final steps involve oxidation to introduce the oxo group and subsequent amide formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(4-ETHOXYPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

1-(4-ETHOXYPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can be compared with other pyrrolidine derivatives, such as:

    1-(4-METHOXYPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-ETHOXYPHENYL)-5-HYDROXY-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of an oxo group.

    1-(4-ETHOXYPHENYL)-5-OXO-N-[(TETRAHYDROFURAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE: Similar structure but with a tetrahydrofuran group instead of an oxolan group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-oxo-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-23-15-7-5-14(6-8-15)20-12-13(10-17(20)21)18(22)19-11-16-4-3-9-24-16/h5-8,13,16H,2-4,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCIBVHLIFNCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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